Cas no 893754-92-2 (1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine)
1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine
- 4-Piperidinamine, 1-(2,6-dimethyl-4-pyrimidinyl)-
-
- Inchi: 1S/C11H18N4/c1-8-7-11(14-9(2)13-8)15-5-3-10(12)4-6-15/h7,10H,3-6,12H2,1-2H3
- InChI Key: WZVIPIYHPMSOHK-UHFFFAOYSA-N
- SMILES: N1(C2C=C(C)N=C(C)N=2)CCC(N)CC1
1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D502958-10mg |
1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine |
893754-92-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D502958-50mg |
1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine |
893754-92-2 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D502958-100mg |
1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine |
893754-92-2 | 100mg |
$ 250.00 | 2022-06-05 | ||
| Chemenu | CM409524-1g |
1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine |
893754-92-2 | 95%+ | 1g |
$743 | 2023-02-01 | |
| Enamine | EN300-100877-0.05g |
1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine |
893754-92-2 | 95.0% | 0.05g |
$149.0 | 2025-02-21 | |
| Enamine | EN300-100877-0.1g |
1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine |
893754-92-2 | 95.0% | 0.1g |
$221.0 | 2025-02-21 | |
| Enamine | EN300-100877-0.25g |
1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine |
893754-92-2 | 95.0% | 0.25g |
$315.0 | 2025-02-21 | |
| Enamine | EN300-100877-0.5g |
1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine |
893754-92-2 | 95.0% | 0.5g |
$501.0 | 2025-02-21 | |
| Enamine | EN300-100877-1.0g |
1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine |
893754-92-2 | 95.0% | 1.0g |
$642.0 | 2025-02-21 | |
| Enamine | EN300-100877-2.5g |
1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine |
893754-92-2 | 95.0% | 2.5g |
$1260.0 | 2025-02-21 |
1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine Suppliers
1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine Related Literature
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine
Comprehensive Overview of 1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine (CAS No. 893754-92-2)
1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine (CAS No. 893754-92-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique pyrimidine and piperidine structural motifs, serves as a key intermediate in the synthesis of bioactive molecules. Its molecular formula, C11H18N4, and precise structure make it a valuable building block in medicinal chemistry.
The growing interest in 1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine is driven by its potential applications in drug discovery, particularly in the development of kinase inhibitors and central nervous system (CNS) targeting agents. Researchers are increasingly exploring its utility in designing novel therapeutics for neurological disorders, given its ability to modulate specific biochemical pathways. The compound's 2,6-dimethylpyrimidine moiety enhances its binding affinity to target proteins, making it a promising candidate for further study.
In recent years, the demand for piperidine derivatives like 1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine has surged due to their versatility in organic synthesis. These compounds are frequently employed in the construction of heterocyclic frameworks, which are prevalent in many FDA-approved drugs. The 4-amine functional group in this molecule further expands its reactivity, enabling diverse chemical modifications for tailored applications.
From an industrial perspective, 1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine is synthesized through multi-step organic reactions, often involving condensation and reduction steps. Advanced purification techniques, such as column chromatography and recrystallization, ensure high purity levels suitable for research and development. The compound's stability under standard laboratory conditions makes it a reliable reagent for academic and industrial laboratories alike.
The pharmacological potential of 1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine is a hot topic in contemporary medicinal chemistry. Its structural similarity to known bioactive molecules has prompted investigations into its efficacy as a scaffold for drug design. For instance, its pyrimidine core is analogous to fragments found in antiviral and anticancer agents, suggesting possible cross-disciplinary applications. Researchers are also examining its role in addressing unmet medical needs, such as neurodegenerative diseases and chronic pain management.
Market trends indicate a rising interest in small molecule therapeutics incorporating 1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine-like structures. Pharmaceutical companies are investing heavily in high-throughput screening to identify derivatives with enhanced bioavailability and target specificity. This compound's compatibility with modern drug discovery platforms, such as fragment-based design and computational modeling, positions it as a valuable asset in the quest for next-generation medicines.
Environmental and safety considerations for 1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine are equally important. Regulatory agencies emphasize proper handling protocols to ensure workplace safety during its synthesis and application. While not classified as hazardous under standard guidelines, appropriate personal protective equipment (PPE) is recommended when working with this chemical to minimize exposure risks.
In conclusion, 1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine (CAS No. 893754-92-2) represents a fascinating intersection of chemistry and pharmacology. Its structural features and synthetic accessibility make it a compelling subject for ongoing research. As scientific understanding of its properties deepens, this compound is poised to play a pivotal role in advancing therapeutic innovations and addressing complex health challenges.
893754-92-2 (1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)